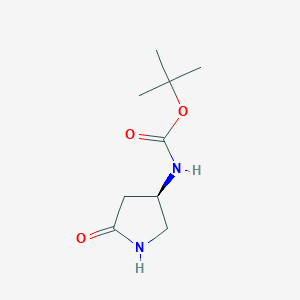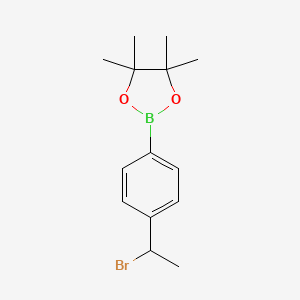
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Its significance in organic chemistry has risen due to its applications in cross-coupling reactions, specifically Suzuki-Miyaura coupling, where it acts as a boron-containing coupling partner. With the presence of both an aryl and an alkyl group, this compound allows for versatile transformations in synthetic chemistry.
Applications De Recherche Scientifique
Chemistry
This compound is utilized extensively in organic synthesis for the construction of complex molecules. It is pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, compounds derived from this compound can serve as probes for studying biological pathways and as intermediates in the synthesis of biologically active molecules.
Medicine
Its role in drug discovery is significant, particularly in the synthesis of molecules with potential therapeutic effects. It allows for the rapid assembly of diverse libraries of compounds for high-throughput screening.
Industry
In the industrial sector, it finds applications in the synthesis of polymers, advanced materials, and as a reagent in fine chemical production.
Mécanisme D'action
Target of Action
The primary target of 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon atom in the carbon-carbon bond formation during the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound of interest) transfers an organic group to a transition metal . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several steps: oxidative addition, transmetalation, and reductive elimination . The compound plays a crucial role in the transmetalation step, where it transfers an organic group to a transition metal . The downstream effects include the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is used to create a wide variety of organic compounds, making our compound of interest a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction’s efficiency . Furthermore, the reaction conditions are generally mild and tolerant to various functional groups , which contributes to the reaction’s wide applicability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One prevalent method for synthesizing 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 4-(1-Bromoethyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis. The reaction conditions typically involve the use of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide, with heating at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but is scaled up. Continuous flow processes can be employed to enhance efficiency and yield. Catalysts are used in recyclable forms, and high-throughput screening ensures optimal reaction conditions, minimizing waste and maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several reactions:
Substitution Reactions: : This compound can participate in nucleophilic substitution, replacing the bromo group with a nucleophile.
Cross-Coupling Reactions: : The Suzuki-Miyaura coupling is the primary reaction, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions Used
Substitution Reactions: : Typical reagents include nucleophiles like amines, thiols, or alkoxides, with conditions favoring polar solvents and moderate temperatures.
Cross-Coupling Reactions: : Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide, usually under inert atmospheres and elevated temperatures.
Major Products Formed from These Reactions
Substitution Reactions: : The products include derivatives where the bromo group is replaced by other functional groups like amino, thiol, or alkoxy.
Cross-Coupling Reactions: : The primary products are biaryls or vinylarenes, which are crucial intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Compared to other boron compounds, such as phenylboronic acid or triisopropylborate, 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the 1-Bromoethyl group. This allows for more selective and versatile transformations in organic synthesis.
List of Similar Compounds
Phenylboronic acid
Triisopropylborate
4-Bromo-1,3,2-dioxaborolane
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This compound stands out for its multifunctionality and its role in advanced organic synthesis Its ability to undergo a variety of reactions and form complex products underpins its broad application spectrum in scientific research and industry
Propriétés
IUPAC Name |
2-[4-(1-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUOUAVGBAZRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)
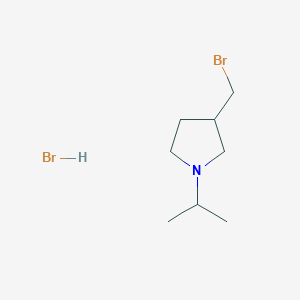
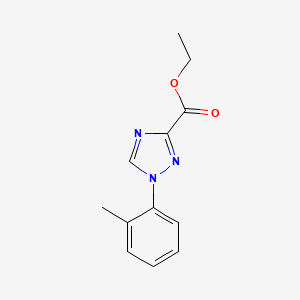
![2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1528003.png)
![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)
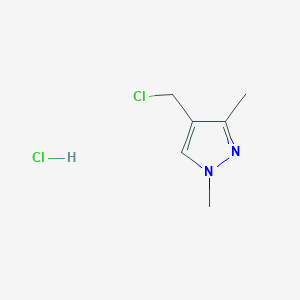
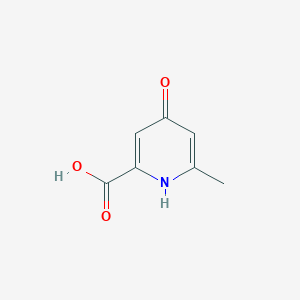
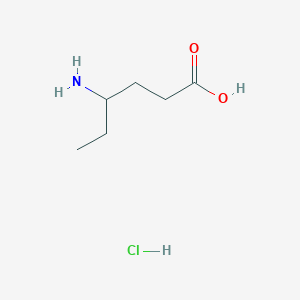
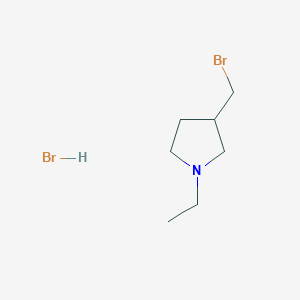


![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
